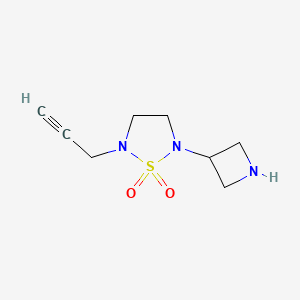![molecular formula C8H4F3N3O B14867882 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-B]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. It can modulate various biological pathways, including those involved in inflammation and cell signaling . The compound’s trifluoromethyl group enhances its ability to interact with enzymes and receptors, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its nematicidal and fungicidal activities.
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-(2-fluorobenzyl)thio-1,3,4-oxadiazole: Exhibits significant biological activity against various pathogens.
Uniqueness
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is unique due to its specific structural features, such as the trifluoromethyl group and the imidazo[4,5-B]pyridine core. These features confer distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4F3N3O |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-5-7(12-2-4)14-6(3-15)13-5/h1-3H,(H,12,13,14) |
Clave InChI |
ZPUFEGDVVNOALU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC(=N2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
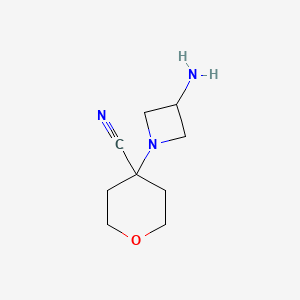

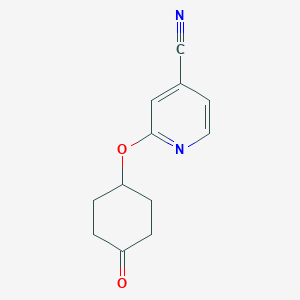

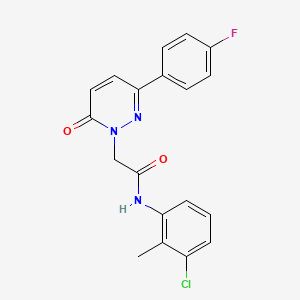
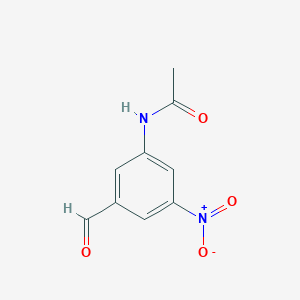
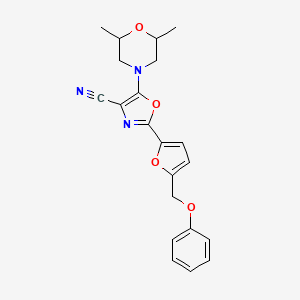
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
